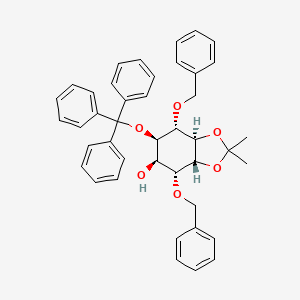

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol

Description

Properties

IUPAC Name |

(3aR,4R,5R,6R,7S,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-6-trityloxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42O6/c1-41(2)46-39-36(44-28-30-18-8-3-9-19-30)35(43)37(38(40(39)47-41)45-29-31-20-10-4-11-21-31)48-42(32-22-12-5-13-23-32,33-24-14-6-15-25-33)34-26-16-7-17-27-34/h3-27,35-40,43H,28-29H2,1-2H3/t35-,36-,37-,38+,39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIBXLVXNSFJDK-DBQINKLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O1)[C@H]([C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)O)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OCC7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857894 | |

| Record name | (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114218-25-6 | |

| Record name | (3aR,4R,5R,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethyl-6-(triphenylmethoxy)hexahydro-2H-1,3-benzodioxol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4,5-O-Isopropylidene-myo-Inositol

The 4,5-diol group of myo-inositol is protected as an isopropylidene ketal using 2,2-dimethoxypropane in the presence of a Brønsted acid catalyst (e.g., camphorsulfonic acid). This step proceeds in anhydrous acetone at 40–50°C for 12–24 hours, yielding the 4,5-O-isopropylidene intermediate.

Key Data:

Benzylation of 3,6-Hydroxyl Groups

The 3,6-hydroxyls are benzylated using benzyl bromide and a strong base (e.g., NaH) in tetrahydrofuran (THF). The reaction is conducted under nitrogen at 0°C to room temperature for 6–8 hours. Excess benzyl bromide (2.5 equiv per hydroxyl) ensures complete substitution.

Key Data:

Tritylation of the 1-Hydroxyl Group

The remaining hydroxyl at position 1 is protected with triphenylmethyl chloride (trityl chloride) in pyridine. The reaction proceeds at 60°C for 48 hours, with DMAP (4-dimethylaminopyridine) as a catalyst. The bulky trityl group provides steric hindrance, preventing further reactions at this position.

Key Data:

Resolution of DL Enantiomers

Racemic mixtures are resolved using (-)-ω-camphanic acid chloride to form diastereomeric esters. Crystallization from ethanol/water selectively isolates the 1L and 1D enantiomers. The camphanate esters are hydrolyzed with aqueous NaOH to yield enantiomerically pure DL-myo-inositol derivatives.

Key Data:

Industrial-Scale Considerations

cGMP-Compliant Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility. Critical parameters include:

-

Temperature Control : ±1°C tolerance for ketalization and benzylation.

-

Reagent Purity : Benzyl bromide ≥99.5%, trityl chloride ≥98%.

-

Waste Management : Recycling of acetone and THF via distillation.

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl or triphenylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of phenylmethyl or triphenylmethyl groups with other functional groups.

Scientific Research Applications

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to inositol metabolism.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes involved in inositol metabolism or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related myo-inositol derivatives:

Spectroscopic and Analytical Data

- ¹H/¹³C NMR: The target compound’s trityl group generates distinct aromatic signals (δ 7.2–7.5 ppm), absent in non-tritylated analogs. Isopropylidene protons appear as singlets near δ 1.3–1.5 ppm, consistent across derivatives .

- Mass Spectrometry : Molecular ion peaks for the target compound (C₃₈H₄₀O₆, m/z ~592) differ significantly from simpler analogs (e.g., C₂₃H₂₈O₆, m/z ~400) .

Biological Activity

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol (CAS No. 114218-25-6) is a complex inositol derivative that has garnered attention for its potential biological activities. This compound is a structural analog of myo-inositol, which plays crucial roles in various cellular processes including signal transduction, cell membrane integrity, and metabolic regulation. The following sections detail the biological activity of this compound based on current research findings.

- Molecular Formula : C₄₂H₄₂O₆

- Molecular Weight : 642.78 g/mol

- LogP : 7.4291 (indicating high lipophilicity)

- PSA (Polar Surface Area) : 66.38 Ų

| Property | Value |

|---|---|

| Molecular Formula | C₄₂H₄₂O₆ |

| Molecular Weight | 642.78 g/mol |

| LogP | 7.4291 |

| PSA | 66.38 Ų |

Biological Functions of Inositol Derivatives

Inositol compounds, particularly myo-inositol and its derivatives, are involved in numerous biological functions:

- Signal Transduction : Inositol phosphates act as secondary messengers in various signaling pathways, including insulin signaling and calcium homeostasis .

- Cellular Metabolism : Inositol derivatives have been shown to influence glucose metabolism and lipid synthesis, making them relevant in metabolic disorders .

- Reproductive Health : Myo-inositol is particularly noted for its role in improving ovarian function and menstrual cycle regularization, especially in women with polycystic ovary syndrome (PCOS) .

Insulin Sensitivity and Metabolic Regulation

Studies indicate that myo-inositol and its derivatives can enhance insulin sensitivity and improve metabolic profiles in insulin-resistant individuals. A review highlighted that supplementation with myo-inositol can lead to significant reductions in insulin resistance markers and improvements in metabolic parameters among women with PCOS .

Ovarian Function

Research has demonstrated that myo-inositol plays a critical role in ovarian follicle maturation and oocyte quality. A study found that the administration of myo-inositol improved the FSH/LH ratio and menstrual cycle regularity, which are vital for reproductive health .

Neuroprotective Effects

In addition to reproductive health, myo-inositol has been investigated for its neuroprotective properties. It is suggested that inositol derivatives may help mitigate oxidative stress and maintain neuronal health, which could be beneficial in neurodegenerative diseases .

Case Studies

- Polycystic Ovary Syndrome (PCOS) :

- Diabetes Management :

Potential Applications

The biological activities of 4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl) DL-myo-Inositol suggest several potential applications:

- Nutraceuticals : As a dietary supplement for improving metabolic health and reproductive function.

- Pharmaceutical Development : Targeting conditions such as PCOS, insulin resistance, and possibly neurodegenerative disorders.

Q & A

Q. How can researchers validate the stereochemical configuration of DL-myo-inositol derivatives after functionalization?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with - NOESY NMR to assess spatial proximity of substituents. For DL mixtures, chiral HPLC with cellulose-based columns can resolve enantiomers. Reference spectral data from analogous inositol phosphates (e.g., phosphatidyl-D-myo-inositol derivatives) .

2023有机化学期末特训营—第六讲 立体化学基础54:49

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity data during inositol derivatization?

- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., solvent polarity effects on nucleophilic attack). To resolve:

- Perform kinetic vs. thermodynamic control experiments (e.g., varying temperature/reactant ratios).

- Use DFT calculations to model transition states and predict regioselectivity.

Cross-validate with NMR if phosphorylated intermediates are involved .

Q. How can computational modeling enhance the design of enantioselective syntheses for this compound?

- Methodological Answer : Apply molecular docking or MD simulations to predict chiral catalyst interactions (e.g., Sharpless epoxidation catalysts). Focus on steric and electronic parameters of the trityl and benzyl groups to refine asymmetric induction. Validate models with experimental ee values from chiral GC/MS .

Q. What methodologies are recommended for analyzing degradation products of this compound under varying storage conditions?

- Methodological Answer : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS/MS to identify hydrolyzed byproducts (e.g., loss of isopropylidene). Quantify degradation kinetics via Arrhenius plots. Compare with inositol derivatives lacking trityl protection to isolate degradation pathways .

Data-Driven and Theoretical Frameworks

Q. How can researchers reconcile conflicting NMR and X-ray crystallography data for this compound’s conformation?

- Methodological Answer : NMR captures solution-state dynamics, while X-ray provides solid-state snapshots. Address discrepancies by:

- Performing variable-temperature NMR to assess conformational flexibility.

- Using Cambridge Structural Database (CSD) entries for similar inositols to benchmark bond angles/torsions .

Q. What theoretical frameworks guide the application of this compound in glycosylation or lipid-anchoring studies?

- Methodological Answer : Leverage the "protecting group economy" principle to design stepwise functionalization. For lipid anchoring, use the trityl group as a temporary protector while installing phospholipid moieties at the 3-O position. Reference inositol phosphate biosynthesis pathways (e.g., phosphatidylinositol 4,5-bisphosphate synthesis) for biomimetic strategies .

Methodological Challenges

Q. What advanced separation techniques are suitable for isolating diastereomers of this compound?

- Methodological Answer : Use centrifugal partition chromatography (CPC) with hexane/ethyl acetate/water ternary systems for high-resolution separation. Optimize solvent ratios based on partition coefficients () determined via shake-flask experiments. Compare with simulated moving bed (SMB) chromatography for scalability .

Q. How can researchers design kinetic studies to evaluate the compound’s role in enzyme inhibition or signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.